6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile
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Overview
Description
6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile is a complex organic compound with a quinoline backbone
Preparation Methods
The synthesis of 6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated to introduce the chlorine atom at the 6th position.
Amination: The chlorinated quinoline undergoes amination with 4-(diethylamino)-1-methylbutylamine.
Methylation: The compound is then methylated to introduce the methylsulfanyl group at the 2nd position.
Cyanation: Finally, the compound is subjected to cyanation to introduce the carbonitrile group at the 3rd position.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Scientific Research Applications
6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes involved in the metabolic pathways of parasites, thereby exerting its antimalarial effects. The compound may also bind to DNA, interfering with transcription and translation processes.
Comparison with Similar Compounds
6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile can be compared with other quinoline derivatives, such as chloroquine and quinacrine. While all these compounds share a quinoline backbone, this compound is unique due to its specific substituents, which may confer different biological activities and chemical properties.
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with distinct substituents on the quinoline ring.
Primaquine: A quinoline derivative used in the treatment of malaria.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H27ClN4S |
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Molecular Weight |
391.0 g/mol |
IUPAC Name |
6-chloro-4-[5-(diethylamino)pentan-2-ylamino]-2-methylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H27ClN4S/c1-5-25(6-2)11-7-8-14(3)23-19-16-12-15(21)9-10-18(16)24-20(26-4)17(19)13-22/h9-10,12,14H,5-8,11H2,1-4H3,(H,23,24) |
InChI Key |
ZOGRIYYVIOABOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C(C(=NC2=C1C=C(C=C2)Cl)SC)C#N |
Origin of Product |
United States |
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